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Compound of Interest

Compound Name: (S)-L-Cystine-15N2

Cat. No.: B15144852

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-L-Cystine-1°Nz,
focusing on its isotopic purity, enrichment, and the analytical methodologies used for its
characterization. This document is intended to serve as a valuable resource for professionals in
research and drug development who utilize stable isotope-labeled compounds.

Introduction to (S)-L-Cystine-'>N2z

(S)-L-Cystine-1>Nz is a stable isotope-labeled form of the amino acid L-cystine, where both
nitrogen atoms are substituted with the nitrogen-15 (*°N) isotope. L-cystine, a disulfide-linked
dimer of cysteine, plays a crucial role in protein structure and various metabolic pathways. The
incorporation of °N atoms creates a mass shift, allowing researchers to trace and quantify the
molecule in complex biological systems using mass spectrometry (MS) and nuclear magnetic
resonance (NMR) spectroscopy.[1] This makes (S)-L-Cystine-1>N2 an invaluable tool in
proteomics, metabolomics, and metabolic flux analysis, particularly in studying protein
synthesis, degradation, and the biosynthesis of crucial molecules like glutathione.[1][2]

Isotopic Purity and Enrichment Data

The isotopic purity and enrichment of commercially available (S)-L-Cystine-t>N2 are critical
parameters for ensuring the accuracy and reliability of experimental results. Isotopic
enrichment refers to the percentage of the >N isotope at the labeled positions, while chemical
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purity refers to the percentage of the desired chemical compound.[3] Below is a summary of
data from prominent suppliers.

. Stated Isotopic ] ]
Supplier Product Number . . Chemical Purity
Purity/Enrichment

Cambridge Isotope

_ NLM-3818-PK 98% 1°N2 98%
Laboratories, Inc.
Sigma-Aldrich 952407 98 atom % 1°N >98% (CP)
MedChemExpress HY-N0394S2 98.80% 99.00% (HPLC)

Note: Data is based on publicly available information from supplier websites and certificates of
analysis.[2][4] Batch-to-batch variability may exist.

Experimental Protocols for Isotopic Analysis

Accurate determination of isotopic purity and enrichment is paramount. The two primary
analytical techniques for this purpose are Mass Spectrometry and Nuclear Magnetic
Resonance spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment
Analysis

Liguid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique for
determining the isotopic enrichment of 1°N-labeled compounds. The mass difference between
the labeled and unlabeled isotopologues allows for their differentiation and quantification.

Protocol: LC-MS Analysis of (S)-L-Cystine-1>N2
e Sample Preparation:

o Prepare a stock solution of (S)-L-Cystine-*>Nz2 in a suitable solvent (e.g., dilute aqueous
acid like 0.1 M HCI, as cystine has low solubility in neutral water).

o For analysis in biological matrices (e.g., plasma, cell lysates), perform a protein
precipitation step. A common method is the addition of a cold organic solvent (e.g.,
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acetonitrile) or an acid (e.qg., sulfosalicylic acid).[5][6]

o Vortex the mixture and centrifuge to pellet the precipitated proteins.
o Collect the supernatant containing the amino acids.

o Prepare a dilution series for a calibration curve using a known concentration of an
unlabeled L-cystine standard.

o Spike all samples, including calibration standards and quality controls, with a known
concentration of an internal standard (e.g., L-Cystine-13Ce,1°Nz2 if available and
distinguishable, or another labeled amino acid not present in the sample).[7]

o Transfer the final diluted samples to autosampler vials for LC-MS analysis.[8]

e LC-MS/MS Analysis:
o Liquid Chromatography (LC):

» Employ a suitable column for amino acid analysis, such as a hydrophilic interaction
liquid chromatography (HILIC) or a mixed-mode column.

» Use a mobile phase system appropriate for amino acid separation, often consisting of
an aqueous buffer with an organic modifier (e.g., water with formic acid and
acetonitrile).[9]

» Develop a gradient elution method to achieve good separation of cystine from other
matrix components.

o Mass Spectrometry (MS):
» Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

» Use Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) for
targeted quantification.

= Monitor the specific precursor-to-product ion transitions for both unlabeled L-cystine and
(S)-L-Cystine-1>Nz. The precursor ion for (S)-L-Cystine->N2 will have a mass shift of +2
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Da compared to unlabeled L-cystine.
» Acquire data across the entire chromatographic run.

o Data Analysis:

o Integrate the peak areas for the specific transitions of both the labeled and unlabeled

cystine.

o Calculate the ratio of the peak area of the *°N-labeled cystine to the sum of the peak areas
of both labeled and unlabeled cystine to determine the isotopic enrichment.

o Use the calibration curve generated from the unlabeled standard to quantify the total

amount of cystine in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Isotopic Purity Determination

NMR spectroscopy, particularly tH-*>N Heteronuclear Single Quantum Coherence (HSQC)
experiments, can be used to confirm the incorporation of °N and assess isotopic enrichment.
This technique provides information on the chemical environment of the nitrogen atoms.

Protocol: *H-1>N HSQC NMR for (S)-L-Cystine->N2
e Sample Preparation:

o Dissolve a sufficient amount of the (S)-L-Cystine-1>N2 sample in a suitable deuterated
solvent (e.g., D20 with a small amount of DCI to aid solubility).

o Transfer the solution to an NMR tube.
 NMR Data Acquisition:
o Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

o Perform a standard 2D *H-1°N HSQC experiment.[10][11] This experiment correlates the
chemical shifts of >N nuclei with their directly attached protons.
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o Set the spectral widths in both the tH and >N dimensions to encompass the expected
chemical shifts of the amine protons and nitrogens of cystine.

o Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

o Data Processing and Analysis:
o Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).

o The presence of cross-peaks in the *H-1>N HSQC spectrum confirms the presence of °N-
labeled cystine.

o The intensity of the cross-peaks is proportional to the amount of the 1°N-labeled species.

o To quantify the enrichment, a known concentration of an unlabeled standard can be
added, and the relative intensities of the signals can be compared. However, for highly
enriched samples, the absence of signals from the unlabeled compound is a strong
indicator of high isotopic purity.

Application: Tracing Glutathione Biosynthesis

A key application of (S)-L-Cystine-1°Nz is in metabolic flux analysis, particularly for studying the
biosynthesis of glutathione (GSH), a critical antioxidant. By providing cells with >N2z-labeled
cystine, researchers can track the incorporation of the labeled nitrogen atoms into the newly
synthesized glutathione.

Glutathione Biosynthesis Pathway

The diagram below illustrates the two-step enzymatic synthesis of glutathione from its
constituent amino acids: glutamate, cysteine, and glycine.
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Caption: Glutathione biosynthesis from °N-labeled L-Cysteine.

Experimental Workflow for Tracing Glutathione
Metabolism

The following diagram outlines a typical experimental workflow for using (S)-L-Cystine-*>Nz to
trace its incorporation into glutathione in a cell culture model, followed by LC-MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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